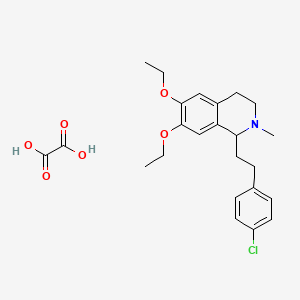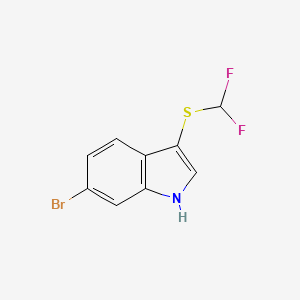![molecular formula C11H9NO6 B12873076 2-(Carboxy(hydroxy)methyl)-7-(methoxycarbonyl)benzo[d]oxazole](/img/structure/B12873076.png)
2-(Carboxy(hydroxy)methyl)-7-(methoxycarbonyl)benzo[d]oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Carboxy(hydroxy)methyl)-7-(methoxycarbonyl)benzo[d]oxazole is a complex organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carboxy(hydroxy)methyl)-7-(methoxycarbonyl)benzo[d]oxazole can be achieved through several methods. One common approach involves the cyclization of 2-aminophenol derivatives with carboxylic acids or their derivatives. For instance, the reaction of 2-aminophenol with a suitable carboxylic acid derivative under acidic or basic conditions can lead to the formation of the benzoxazole ring .
Another method involves the use of transition metal catalysts to facilitate the cyclization process. For example, palladium-catalyzed cyclization of 2-aminophenol with carboxylic acid derivatives has been reported to yield benzoxazole compounds with high regioselectivity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and environmentally benign solvents, can further improve the sustainability of the production process .
化学反応の分析
Types of Reactions
2-(Carboxy(hydroxy)methyl)-7-(methoxycarbonyl)benzo[d]oxazole can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxycarbonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can react with the methoxycarbonyl group under mild conditions.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted benzoxazole derivatives.
科学的研究の応用
2-(Carboxy(hydroxy)methyl)-7-(methoxycarbonyl)benzo[d]oxazole has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of 2-(Carboxy(hydroxy)methyl)-7-(methoxycarbonyl)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. For example, its potential as an enzyme modulator may be attributed to its ability to bind to the active site of enzymes, thereby altering their activity. Additionally, its fluorescent properties can be exploited for imaging applications, where it interacts with cellular components to produce a detectable signal .
類似化合物との比較
Similar Compounds
2-Arylbenzo[d]oxazole: Shares the benzoxazole core structure but differs in the substituents attached to the aromatic ring.
2-Substituted Benzoxazoles: Vary in the nature of the substituents, which can influence their chemical reactivity and applications.
Uniqueness
2-(Carboxy(hydroxy)methyl)-7-(methoxycarbonyl)benzo[d]oxazole is unique due to the presence of multiple functional groups that confer distinct chemical properties.
特性
分子式 |
C11H9NO6 |
|---|---|
分子量 |
251.19 g/mol |
IUPAC名 |
2-hydroxy-2-(7-methoxycarbonyl-1,3-benzoxazol-2-yl)acetic acid |
InChI |
InChI=1S/C11H9NO6/c1-17-11(16)5-3-2-4-6-8(5)18-9(12-6)7(13)10(14)15/h2-4,7,13H,1H3,(H,14,15) |
InChIキー |
LPWOBJDIHDQIDJ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C2C(=CC=C1)N=C(O2)C(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


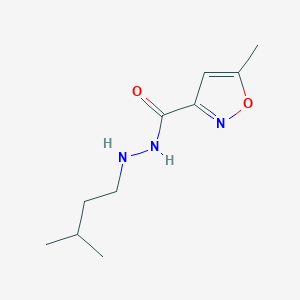
![2-(Bromomethyl)benzo[d]oxazole-5-methanol](/img/structure/B12873000.png)
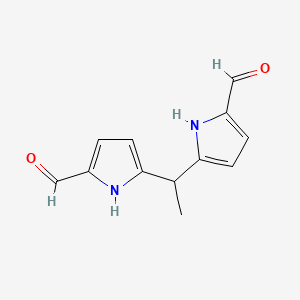
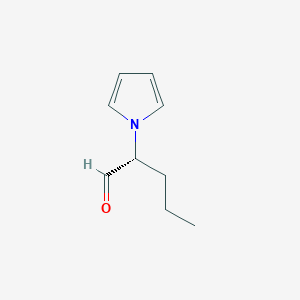

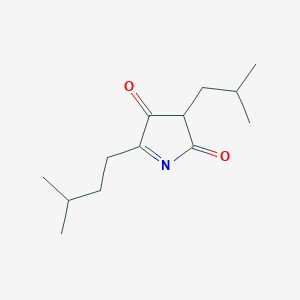
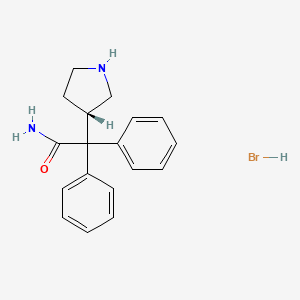

![N-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-amine hydrochloride](/img/structure/B12873044.png)
![7-Methyl-4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3(2H)-one](/img/structure/B12873047.png)
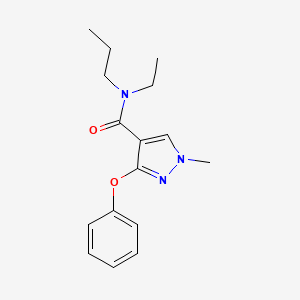
![Dicyclohexyl(2',6'-diisopropoxy-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12873054.png)
